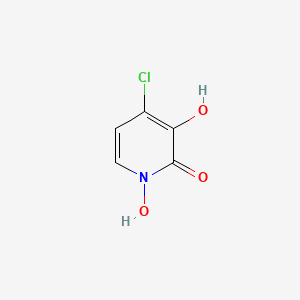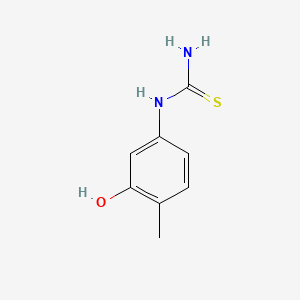![molecular formula C30H44O5 B579054 (1S,2S,4R,8S,9R,10R,13R,14R,16R)-8,16-dihydroxy-2,8,10,13,18,18-hexamethyl-6-(2-methylprop-1-enyl)-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-19-ene-12,17-dione CAS No. 15371-81-0](/img/structure/B579054.png)
(1S,2S,4R,8S,9R,10R,13R,14R,16R)-8,16-dihydroxy-2,8,10,13,18,18-hexamethyl-6-(2-methylprop-1-enyl)-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-19-ene-12,17-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S,4R,8S,9R,10R,13R,14R,16R)-8,16-dihydroxy-2,8,10,13,18,18-hexamethyl-6-(2-methylprop-1-enyl)-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-19-ene-12,17-dione is a highly oxygenated tetracyclic triterpenoid compound primarily found in the Cucurbitaceae family. This compound is known for its significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . It is a derivative of cucurbitacin D, which has been extensively studied for its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: (1S,2S,4R,8S,9R,10R,13R,14R,16R)-8,16-dihydroxy-2,8,10,13,18,18-hexamethyl-6-(2-methylprop-1-enyl)-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-19-ene-12,17-dione can be synthesized through various chemical reactions. One common method involves the isolation of cucurbitacin D from natural sources such as Ecballium elaterium L. (Cucurbitaceae) and subsequent chemical modifications . The synthetic route typically includes steps like oxidation, reduction, and cyclization under controlled conditions.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources followed by purification processes. Advanced techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions: (1S,2S,4R,8S,9R,10R,13R,14R,16R)-8,16-dihydroxy-2,8,10,13,18,18-hexamethyl-6-(2-methylprop-1-enyl)-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-19-ene-12,17-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, alkylating agents
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique biological activities and potential therapeutic applications .
Scientific Research Applications
(1S,2S,4R,8S,9R,10R,13R,14R,16R)-8,16-dihydroxy-2,8,10,13,18,18-hexamethyl-6-(2-methylprop-1-enyl)-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-19-ene-12,17-dione has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other bioactive compounds.
Biology: Studied for its role in cell cycle regulation and apoptosis.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mechanism of Action
The mechanism of action of (1S,2S,4R,8S,9R,10R,13R,14R,16R)-8,16-dihydroxy-2,8,10,13,18,18-hexamethyl-6-(2-methylprop-1-enyl)-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-19-ene-12,17-dione involves multiple molecular targets and pathways. It exerts its effects by inducing cell cycle arrest, promoting apoptosis, and generating reactive oxygen species (ROS). The compound targets key proteins involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs) and cyclins, leading to the inhibition of cell proliferation .
Comparison with Similar Compounds
(1S,2S,4R,8S,9R,10R,13R,14R,16R)-8,16-dihydroxy-2,8,10,13,18,18-hexamethyl-6-(2-methylprop-1-enyl)-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-19-ene-12,17-dione is unique compared to other similar compounds due to its specific structural modifications and enhanced biological activities. Similar compounds include:
Cucurbitacin B: Known for its anti-inflammatory and hepatoprotective properties.
Cucurbitacin E: Studied for its anticancer and antiviral activities.
Cucurbitacin I: Investigated for its role in inhibiting cell migration and invasion.
These compounds share a common tetracyclic triterpenoid structure but differ in their functional groups and biological activities, making this compound a distinct and valuable compound for scientific research and therapeutic applications .
Properties
CAS No. |
15371-81-0 |
|---|---|
Molecular Formula |
C30H44O5 |
Molecular Weight |
484.677 |
InChI |
InChI=1S/C30H44O5/c1-16(2)11-17-13-29(7,34)24-21(35-17)14-27(5)22-10-9-18-19(12-20(31)25(33)26(18,3)4)30(22,8)23(32)15-28(24,27)6/h9,11,17,19-22,24,31,34H,10,12-15H2,1-8H3/t17?,19-,20-,21-,22+,24+,27+,28-,29+,30+/m1/s1 |
InChI Key |
HVHMZSVFAYFCMI-YXMBKHKASA-N |
SMILES |
CC(=CC1CC(C2C(O1)CC3(C2(CC(=O)C4(C3CC=C5C4CC(C(=O)C5(C)C)O)C)C)C)(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


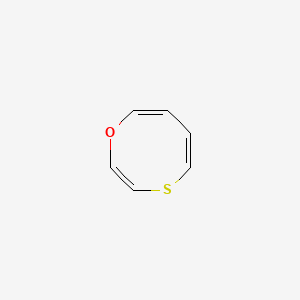
![Spiro[oxirane-2,5'(6'H)-[4,7]phenanthroline]](/img/structure/B578976.png)
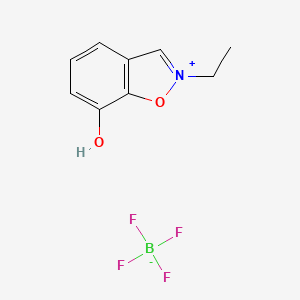
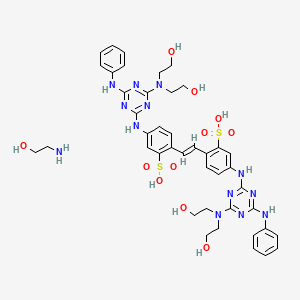

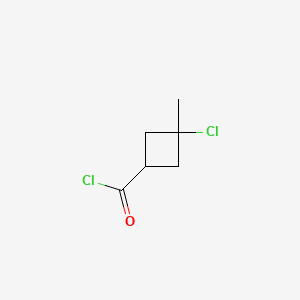
![Bicyclo[3.1.0]hexane, 3-(bromomethyl)-, cis-(8CI)](/img/structure/B578984.png)

![Spiro[cyclopenta[7,8]phenanthro[2,3-c]pyrazole-1(2H),2'-oxetane](8CI,9CI)](/img/structure/B578989.png)
